Akton

Description

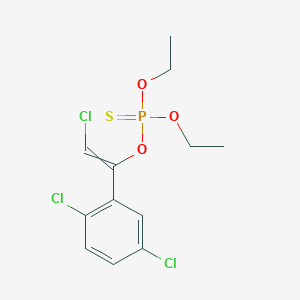

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKIOHMRUZJYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034775 | |

| Record name | Akton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1757-18-2 | |

| Record name | Akton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1757-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AKTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BRD860889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate (Akton)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for this specific chemical compound. Much of the information regarding its mechanism of action and analytical methodologies is based on the broader class of organophosphate pesticides.

Introduction

O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, also known by its trade name Akton, is an organophosphate compound.[1][2][3] Organophosphates are a class of chemicals widely used as pesticides due to their insecticidal properties.[4] This technical guide provides a comprehensive overview of the known properties, toxicological data, and analytical considerations for this compound, with a focus on its mechanism of action as a cholinesterase inhibitor.

Chemical and Physical Properties

The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and appropriate handling procedures. The available data for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate are summarized below.

| Property | Value | Source |

| CAS Number | 1757-18-2 | [1][3][5] |

| Molecular Formula | C12H14Cl3O3PS | [3][5] |

| Molecular Weight | 375.64 g/mol | [3] |

| Melting Point | 27.5-28.5 °C | [5] |

| XLogP3 | 4.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 373.946686 Da | [2] |

| Topological Polar Surface Area | 59.8 Ų | [2] |

Toxicological Profile

The primary mechanism of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, it is rapidly hydrolyzed and inactivated by acetylcholinesterase. Organophosphates act as potent, often irreversible, inhibitors of AChE.[6][7] This inhibition leads to an accumulation of acetylcholine at the nerve synapse, causing continuous stimulation of muscles and nerves.[6] This overstimulation can lead to a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.[6]

Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate.

Acute Toxicity Data

Limited acute toxicity data is available for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 42 mg/kg | [1] |

| LD50 | Mouse | Oral | 89 mg/kg | [1] |

These values indicate that the compound is highly toxic via the oral route of exposure.

Experimental Protocols

General Extraction Protocol for Organophosphates from Vegetable Matrices

This protocol is a modified procedure based on established methods for organophosphate pesticide residue analysis.[4]

-

Sample Preparation: Homogenize a representative sample of the vegetable matrix.

-

Extraction:

-

Weigh a subsample of the homogenized material into a centrifuge tube.

-

Add acetonitrile as the extraction solvent.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Vortex or shake vigorously for a set period (e.g., 1 minute).

-

Centrifuge to separate the organic and aqueous layers.

-

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Vortex briefly and then centrifuge.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm filter.

-

The extract is now ready for instrumental analysis.

-

Instrumental Analysis

Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of organophosphate pesticides.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. A common setup would involve a capillary GC column with a temperature gradient program and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for less volatile or thermally labile compounds. A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid or ammonium formate to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Figure 2: General experimental workflow for the analysis of organophosphate pesticides in a vegetable matrix.

Logical Relationships and Characterization

The identification and characterization of a compound like O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate follows a logical progression of analytical techniques.

Figure 3: Logical workflow for the identification and quantification of the target compound.

Conclusion

O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate is a highly toxic organophosphate compound. While specific data on its properties and biological effects are limited, its primary mode of action is presumed to be the inhibition of acetylcholinesterase, consistent with other members of its chemical class. The analytical methods for its detection and quantification would follow standard protocols for organophosphate pesticide residue analysis, employing chromatographic separation coupled with mass spectrometric detection. Further research is needed to fully characterize the toxicological and metabolic profile of this specific compound.

References

- 1. CAS 1757-18-2 MFCD00128036-AKTON (TM) -LabNovo [labnovo.com]

- 2. Akton | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1757-18-2 CAS Manufactory [m.chemicalbook.com]

- 4. Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Sarin - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Akton Insecticide: An In-depth Technical Guide

Disclaimer: Limited specific toxicological data is publicly available for the insecticide marketed under the trade name "Akton." Production of Akton has reportedly been discontinued. The chemical name for the active ingredient in Akton is O-[2-chloro-1-(2,5-dichlorophenyl) vinyl] O,O-diethyl phosphorothioate.[1] This guide summarizes the available information on Akton and presents a detailed toxicological profile of a representative and well-studied organophosphate insecticide, chlorpyrifos-methyl, to provide a comprehensive understanding of the potential hazards associated with this class of compounds. The information on chlorpyrifos-methyl should not be directly attributed to Akton.

Akton Insecticide: Known Information

Akton is an organophosphate insecticide.[1] Organophosphates as a class are known to be inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. While specific quantitative toxicity data for Akton is scarce in the public domain, it is classified as having high acute toxicity.

Representative Toxicological Profile: Chlorpyrifos-Methyl

To illustrate the toxicological properties of an organophosphate insecticide, this section details the profile of chlorpyrifos-methyl.

Acute Toxicity

Chlorpyrifos-methyl generally exhibits low to moderate acute toxicity depending on the route of exposure.

Table 1: Acute Toxicity of Chlorpyrifos-Methyl

| Test Type | Species | Route | LD50/LC50 | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [2] |

| LD50 | Rat | Oral | 1828 mg/kg bw | [3] |

| LD50 | Rat | Oral | 2680 mg/kg bw (male) | [4] |

| LD50 | Rat | Oral | 3069 mg/kg bw (female) | [4] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2][4] |

| LD50 | Mouse | Oral | 2032 mg/kg bw | [5] |

| LC50 | Rat | Inhalation (4h) | > 0.67 mg/L | [2] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted on chlorpyrifos-methyl in various animal models.

Table 2: Chronic Toxicity and Carcinogenicity of Chlorpyrifos-Methyl

| Species | Duration | Key Findings | NOAEL | Reference |

| Rat | 2 years | Inhibition of brain acetylcholinesterase activity, adrenal vacuolation. No evidence of carcinogenicity. | 1 mg/kg bw/day | [2] |

| Mouse | 2 years | No evidence of carcinogenicity. | 3.9 mg/kg bw/day | [2] |

| Dog | 2 years | Reduced body-weight gain at the highest dose. | 1 mg/kg bw/day | [2] |

Genotoxicity

A battery of tests has been performed to assess the genotoxic potential of chlorpyrifos-methyl.

Table 3: Genotoxicity of Chlorpyrifos-Methyl

| Assay | Test System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [4] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells (in vitro) | Positive with metabolic activation | [2] |

| Micronucleus Test | Mouse bone marrow (in vivo) | Negative | [2] |

| Unscheduled DNA Synthesis | Rat hepatocytes (in vivo) | Negative | [2] |

Based on the overall evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[2]

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

-

Test Species: Typically female rats (e.g., Sprague-Dawley).

-

Housing and Acclimatization: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle for at least 5 days prior to the study.

-

Fasting: Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight) before dosing.

-

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weights are recorded at the beginning and end of the study.

-

Data Analysis: The LD50 is calculated using a maximum likelihood method.

Caption: Experimental workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Bacterial Reverse Mutation Test (Ames Test)

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Chromosomal Aberration Test

-

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

-

Treatment: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural and numerical chromosomal aberrations.

-

Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded and statistically analyzed.

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

Organophosphate insecticides like Akton and chlorpyrifos-methyl exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.

Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation of the nervous system leads to the characteristic signs of organophosphate poisoning.

Cholinergic Signaling Pathway

The cholinergic system plays a vital role in numerous physiological processes. The overstimulation of this pathway due to AChE inhibition is the basis for the toxicity of organophosphate insecticides.

Caption: Simplified overview of cholinergic signaling pathways.

Metabolism and Detoxification

Organophosphate insecticides are metabolized in the body through various pathways, which can lead to either detoxification or, in some cases, bioactivation to more potent inhibitors of AChE.

Caption: General metabolic pathways of organophosphate insecticides.

References

The Environmental Odyssey of Akton: A Technical Deep Dive into its Fate and Degradation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the environmental fate and degradation of the organophosphate pesticide Akton. This whitepaper provides critical data and experimental insights for researchers, scientists, and drug development professionals engaged in environmental risk assessment and management.

Akton, chemically identified as O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, belongs to the organophosphate class of pesticides, known for their neurotoxicity to insects. Understanding its behavior and persistence in the environment is paramount for evaluating its potential impact on non-target organisms and ecosystems. Due to the limited availability of direct data for Akton, this guide leverages information from structurally similar and well-studied organophosphate pesticides, chlorfenvinphos and dichlorvos, to provide a robust and scientifically grounded assessment.

Executive Summary

This technical guide summarizes the key environmental fate parameters of Akton, drawing parallels with chlorfenvinphos and dichlorvos. The primary degradation pathways for these compounds include hydrolysis, microbial degradation, and to a lesser extent, photodegradation. The persistence of these pesticides in the environment is influenced by factors such as pH, temperature, soil type, and microbial activity.

Chemical Properties

A foundational understanding of Akton's chemical properties is essential for predicting its environmental behavior.

| Property | Value | Source |

| Chemical Name | O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | PubChem |

| CAS Number | 1757-18-2 | PubChem |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | PubChem |

| Molecular Weight | 375.6 g/mol | PubChem |

| Log Kow (Octanol-Water Partition Coefficient) | 3.81 (estimated for chlorfenvinphos) | PubChem[1] |

| Water Solubility | 145 mg/L (for chlorfenvinphos at 23°C) | APVMA[2] |

| Vapor Pressure | 2.2 x 10⁻⁷ mbar (for chlorfenvinphos at 25°C) | APVMA[2] |

Environmental Degradation Pathways

The breakdown of Akton in the environment is a complex process involving multiple pathways.

Hydrolysis

Hydrolysis is a significant degradation pathway for organophosphate pesticides, with the rate being highly dependent on pH and temperature.

-

In Water: Akton is expected to undergo hydrolysis, with the rate increasing in alkaline conditions. For the surrogate chlorfenvinphos, the hydrolysis half-life is reported to be 170 days at pH 6 and 80 days at pH 8 at 20-30°C.[3] At a pH of 11, the half-life can decrease to 5 days.[2] Dichlorvos, another surrogate, shows a half-life of about 4 days in lakes and rivers, with rapid degradation at pH 9.[4]

-

In Soil: While hydrolysis can occur in soil, microbial degradation is generally the more dominant process for organophosphates.[3]

Hydrolysis Degradation Pathway of Organophosphate Pesticides

Photodegradation

Photodegradation, or the breakdown of chemicals by light, is generally not a major degradation pathway for organophosphate pesticides like Akton in soil and water, as they do not significantly absorb UV light above 290 nm.[3][5] However, in the atmosphere, reaction with hydroxyl radicals can be a significant degradation route.[3] For dichlorvos, the atmospheric half-life is estimated to be around 11 hours due to reaction with OH radicals.[6]

Microbial Degradation

Microbial degradation is a key process in the dissipation of organophosphate pesticides from soil and water. A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing these compounds.[7]

-

In Soil: The half-life of chlorfenvinphos in soil can range from 28 to 210 days, influenced by soil type, organic matter content, and microbial activity.[3] For dichlorvos, the half-life in soil is reported to be around 7 days.[4] Repeated applications of these pesticides can lead to enhanced microbial degradation.[3]

-

In Water: Biodegradation also occurs in aquatic environments, contributing to the overall removal of the pesticide.[3]

Microbial Degradation Workflow

Environmental Fate

The movement and persistence of Akton in the environment are governed by several key processes.

Soil Sorption and Mobility

The tendency of a pesticide to bind to soil particles (sorption) affects its mobility and availability for degradation or uptake by organisms. The organic carbon-adjusted soil sorption coefficient (Koc) is a key parameter for assessing this.

-

The estimated Koc for chlorfenvinphos is 280, suggesting moderate sorption to soil and limited leaching potential.[3] Stronger adsorption can occur in soils with higher clay content.[1] Dichlorvos, in contrast, does not adsorb strongly to soil particles, indicating a higher potential for leaching.[4]

Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. Biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

-

The estimated bioconcentration factor (BCF) for chlorfenvinphos ranges from 37 to 460, suggesting a low to moderate potential for bioaccumulation in aquatic organisms.[3] There is no information to suggest significant biomagnification of chlorfenvinphos.[3]

Toxicity to Non-Target Organisms

Organophosphate pesticides, including Akton, can pose a risk to non-target organisms.

-

Aquatic Organisms: Akton has been shown to be toxic to fish, with a 96-hour LC50 of 400 µg/L for channel catfish.[3] Chlorfenvinphos is also highly toxic to aquatic invertebrates.[8]

-

Birds: Akton is reported to be toxic to birds.

-

Bees: Organophosphate pesticides are generally toxic to bees.

Experimental Protocols

Detailed experimental protocols are crucial for generating reliable data on the environmental fate of pesticides. The following outlines a general methodology for a soil degradation study.

Protocol: Aerobic Soil Degradation Study (Adapted from OECD Guideline 307)

-

Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) soil from a representative agricultural field.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

-

Test Substance Application:

-

Prepare a stock solution of Akton (or a surrogate) in a suitable solvent.

-

Apply the test substance to the soil to achieve the desired concentration, ensuring homogeneous distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

-

Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract the pesticide and its potential degradation products from the soil using an appropriate solvent (e.g., acetonitrile, acetone).

-

Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentrations of the parent compound and its metabolites.

-

-

Data Analysis:

-

Calculate the dissipation rate and half-life (DT50) of the pesticide in the soil using appropriate kinetic models (e.g., first-order kinetics).

-

Experimental Workflow for Soil Degradation Study

Conclusion

The environmental fate and degradation of Akton are complex processes influenced by a multitude of environmental factors. By leveraging data from structurally similar organophosphate pesticides, this guide provides a comprehensive overview of its expected behavior in the environment. The primary routes of dissipation are microbial degradation in soil and hydrolysis in water, particularly under alkaline conditions. While Akton is not expected to persist indefinitely in the environment, its potential for toxicity to non-target organisms necessitates careful management and further research to fully elucidate its environmental risk profile. This technical guide serves as a critical resource for the scientific community to advance our understanding and stewardship of such compounds.

References

- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - DICHLORVOS [extoxnet.orst.edu]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Atmospheric fate of dichlorvos: photolysis and OH-initiated oxidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 8. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]

An In-depth Technical Guide on the Physicochemical Properties of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the organophosphorus compound O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate, identified by the CAS number 1757-18-2. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the compound's characteristics. The guide includes a summary of its known physical and chemical properties, detailed methodologies for key experimental determinations based on internationally recognized guidelines, and a visualization of its primary mechanism of action.

Introduction

O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate is an organothiophosphate insecticide. Understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and toxicological profile. This guide synthesizes available data to provide a detailed resource for scientific and research applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane |

| CAS Number | 1757-18-2 |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS |

| Molecular Weight | 375.64 g/mol |

| Canonical SMILES | CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

| InChI Key | QCKIOHMRUZJYQZ-UHFFFAOYSA-N |

| Synonyms | Akton, Axiom, ENT 27102, OMS-1344, SD 9098 |

Physicochemical Properties

The following tables summarize the available quantitative data for O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate. It is important to note that while some experimental data is available, other values are based on computational predictions.

Physical Properties

| Property | Value | Source |

| Melting Point | 27.5-28.5 °C | Experimental |

| Boiling Point | 406.5 ± 55.0 °C | Predicted |

| Vapor Pressure | Not available | - |

| Water Solubility | 1.4 mg/L | Experimental[1] |

| Physical Description | Brown liquid | [1] |

Chemical Properties

| Property | Value | Source |

| Octanol-Water Partition Coefficient (logP) | 4.8 | Calculated (XLogP3) |

| pKa | Not available | - |

| Stability | Moderately persistent | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines represent a consensus of expert scientists from OECD member countries and are internationally accepted as standard methods.

Determination of Melting Point

The melting point of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate can be determined using the OECD Guideline 102: Melting Point/Melting Range .

-

Principle: The method involves heating a small, finely ground sample of the substance and observing the temperature at which melting occurs.

-

Apparatus: A capillary tube melting point apparatus is commonly used.

-

Procedure:

-

A small amount of the dried and powdered substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Boiling Point

For the determination of the boiling point, the OECD Guideline 103: Boiling Point can be followed.

-

Principle: This guideline describes several methods for determining the boiling point of a substance, including ebulliometer, dynamic, and distillation methods. The choice of method depends on the expected boiling point and the properties of the substance.

-

Procedure (Dynamic Method):

-

The substance is heated, and the vapor pressure is measured at different temperatures.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

For substances with high boiling points, the determination is often carried out at reduced pressure, and the results are extrapolated to standard atmospheric pressure.

-

Determination of Water Solubility

The water solubility can be determined using the OECD Guideline 105: Water Solubility .

-

Principle: The "shake-flask" method is a common technique where an excess of the test substance is equilibrated with water at a constant temperature.

-

Procedure:

-

An excess amount of the solid or liquid test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The mixture is then centrifuged or filtered to separate the aqueous phase from the undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., chromatography).

-

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient, a key parameter for assessing environmental fate and bioaccumulation potential, can be determined using the OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method) .

-

Principle (Shake Flask Method): The method involves dissolving the test substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium has been reached.

-

Procedure (Shake Flask Method):

-

A solution of the test substance in either n-octanol or water is prepared.

-

This solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.

-

The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.

-

The phases are separated by centrifugation.

-

The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as logP.

-

Mechanism of Action: Signaling Pathway

As an organophosphorus insecticide, the primary mechanism of action of O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Caption: Inhibition of Acetylcholinesterase by O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physicochemical property, such as water solubility, following an OECD guideline.

Caption: Generalized workflow for physicochemical property determination.

Conclusion

This technical guide has compiled the available physicochemical data for O,O-diethyl O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) phosphorothioate. While key experimental values for properties such as melting point and water solubility have been presented, it is evident that there are gaps in the publicly available experimental data for other parameters like boiling point and vapor pressure. The provided methodologies, based on OECD guidelines, offer a standardized approach for the experimental determination of these properties. The visualization of the acetylcholinesterase inhibition pathway clarifies its primary toxicological mechanism. This guide serves as a valuable resource for scientists and researchers, highlighting both the known characteristics of this compound and the areas where further experimental investigation is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 5. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]

- 6. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

The Rise and Fall of Akton: A Technical History of an Organophosphate Pesticide

Hagerstown, MD – Akton, a once widely used organophosphate pesticide, represents a significant chapter in the history of crop protection and environmental science. This technical guide delves into the history, development, chemical properties, and mechanism of action of Akton, providing researchers, scientists, and drug development professionals with a comprehensive overview of this notable compound. Known chemically as O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, Akton was developed by the Shell International Chemical Company Ltd. and marketed under various trade names including Shell SD 9098, Birlane, Dermaton, Sapercon, Steladone, and Supona.[1][2]

Historical Development

The development of Akton is rooted in the broader history of organophosphorus chemistry, which saw a surge in research and application in the mid-20th century. Following the discovery of the insecticidal properties of other organophosphates, chemical companies like Shell invested in synthesizing and screening new compounds for agricultural and public health applications. Akton, also identified as chlorfenvinphos, was first introduced in the United States in 1963.[3] Its development was part of a wave of synthetic pesticide innovation aimed at controlling a wide range of insect pests.[4][5][6][7][8] However, due to its toxicity profile and environmental concerns, all registered uses of chlorfenvinphos as a pesticide in the United States were canceled by 1991.[1][2]

Physicochemical and Toxicological Profile

Akton is an amber-colored liquid with a mild chemical odor.[1] It is miscible with many common organic solvents but has a relatively low water solubility.[1][9][10] The technical grade material is a mixture of Z and E isomers, with the Z isomer typically being the more abundant.[10][11]

The toxicological properties of Akton have been extensively studied. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects. The acute toxicity of Akton varies significantly across different species.

Table 1: Physicochemical Properties of Akton (Chlorfenvinphos)

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄Cl₃O₃PS | [1] |

| Molecular Weight | 375.6 g/mol | [1] |

| Water Solubility | 145 mg/L at 23°C | [10] |

| Vapor Pressure | 7.5 x 10⁻⁶ mm Hg | [1] |

| Log Kₒw | 3.81 | [1] |

Table 2: Acute Toxicity of Akton (Chlorfenvinphos)

| Test Animal | Route of Administration | LD₅₀ Value | Reference |

| Rat | Oral | 9.6 - 39 mg/kg | [3] |

| Rabbit | Dermal | 400 - 4700 mg/kg | [3][12] |

| Dog | Oral | >12,000 mg/kg | [3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Akton, like other organophosphate pesticides, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

The phosphorus atom in Akton is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This results in the phosphorylation of the enzyme, rendering it inactive. The accumulation of ACh in the synapse leads to continuous stimulation of cholinergic receptors, resulting in a range of symptoms from muscle twitching and paralysis to seizures and, at high doses, death.

Caption: Inhibition of acetylcholinesterase by Akton in the synaptic cleft.

Environmental Fate

The environmental persistence and mobility of Akton are influenced by factors such as soil type, pH, and microbial activity. In soil, Akton is moderately persistent, with a reported half-life ranging from 9 to 35 days in some agricultural soils.[13] Biodegradation is a key process in its dissipation from soil.[13]

In aqueous environments, the stability of Akton is pH-dependent. It hydrolyzes slowly in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[10] The potential for leaching into groundwater is considered a risk due to its moderate water solubility.[9][14]

Table 3: Environmental Fate of Akton (Chlorfenvinphos)

| Parameter | Value | Reference |

| Soil Half-life | 9 - 210 days (variable with soil type) | [13] |

| Hydrolysis Half-life (pH 6, 20-30°C) | 170 days | [10] |

| Hydrolysis Half-life (pH 9, 20-30°C) | 80 days | [10] |

Experimental Protocols

Synthesis of Akton (Chlorfenvinphos)

A common method for the synthesis of chlorfenvinphos involves the reaction of triethyl phosphite with 2,2,2',4'-tetrachloroacetophenone.[1][15]

Materials:

-

Triethyl phosphite

-

2,2,2',4'-tetrachloroacetophenone

-

Anhydrous reaction solvent (e.g., toluene)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column for purification

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,2,2',4'-tetrachloroacetophenone in anhydrous toluene.

-

Add triethyl phosphite to the solution, typically in a slight molar excess.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified. This can be achieved by washing the residue with water to remove any water-soluble byproducts, followed by extraction with an organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

-

Final purification is typically achieved by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final product as a mixture of Z and E isomers.

Caption: A simplified workflow for the synthesis of Akton.

Analysis of Akton in Soil Samples by Gas Chromatography

This protocol outlines a general procedure for the determination of Akton residues in soil using gas chromatography with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[16][17][18][19]

Materials and Equipment:

-

Soil sample

-

Anhydrous sodium sulfate

-

Extraction solvent (e.g., acetone:hexane mixture)

-

Solid-phase extraction (SPE) cartridges for cleanup (e.g., Florisil)

-

Gas chromatograph (GC) with an appropriate detector (FPD or MS)

-

Chromatographic column suitable for organophosphate analysis (e.g., DB-5ms)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample.

-

Extraction:

-

Weigh a representative portion of the soil sample (e.g., 10 g) into a centrifuge tube.

-

Add anhydrous sodium sulfate to absorb any moisture.

-

Add the extraction solvent (e.g., 20 mL of a 1:1 acetone:hexane mixture).

-

Vortex the sample vigorously for several minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the soil from the solvent.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process with fresh solvent and combine the supernatants.

-

-

Cleanup:

-

Concentrate the combined extracts to a small volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.

-

Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives. Condition the cartridge with the elution solvent, load the concentrated extract, and elute the analyte with a suitable solvent mixture.

-

-

Analysis:

-

Concentrate the eluate from the SPE step and reconstitute in a known volume of a suitable solvent for GC analysis (e.g., hexane).

-

Inject an aliquot of the final extract into the GC-FPD or GC-MS system.

-

The GC conditions (e.g., oven temperature program, carrier gas flow rate) should be optimized for the separation of Akton from other potential contaminants.

-

Quantify the concentration of Akton in the sample by comparing the peak area to a calibration curve prepared from certified reference standards.

-

Caption: General workflow for the analysis of Akton in soil samples.

Analysis of Akton in Water Samples by Liquid Chromatography

This protocol provides a general outline for the determination of Akton in water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[20][21][22][23]

Materials and Equipment:

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol and water (LC-MS grade) for mobile phase

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

LC column suitable for pesticide analysis (e.g., C18)

-

Syringe filters

Procedure:

-

Sample Preparation:

-

Collect the water sample in a clean glass container.

-

Filter the sample through a 0.45 µm filter to remove particulate matter.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass a known volume of the filtered water sample through the conditioned SPE cartridge. Akton will be retained on the sorbent.

-

Wash the cartridge with a small amount of water to remove any unretained impurities.

-

Elute the retained Akton from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

The LC method (e.g., mobile phase composition, gradient, flow rate) and MS/MS parameters (e.g., precursor and product ions, collision energy) should be optimized for the sensitive and selective detection of Akton.

-

Quantify the concentration of Akton in the sample using a calibration curve prepared from certified reference standards.

-

Caption: General workflow for the analysis of Akton in water samples.

Conclusion

Akton, or chlorfenvinphos, played a role in the evolution of synthetic pesticides, offering effective control of various insect pests. However, its high mammalian toxicity and environmental persistence ultimately led to its discontinuation in many parts of the world. The study of its history, mechanism of action, and analytical determination continues to be relevant for understanding the broader implications of organophosphate pesticides and for developing safer and more sustainable pest management strategies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of environmental science, toxicology, and analytical chemistry.

References

- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorfenvinphos | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. Chlorfenvinphos - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphorus Compounds at 80: Some Old and New Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]

- 10. apvma.gov.au [apvma.gov.au]

- 11. 207. Chlorfenvinphos (WHO Pesticide Residues Series 1) [inchem.org]

- 12. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chlorfenvinphos - Coastal Wiki [coastalwiki.org]

- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. nihroorkee.gov.in [nihroorkee.gov.in]

- 19. uvadoc.uva.es [uvadoc.uva.es]

- 20. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 21. lcms.cz [lcms.cz]

- 22. pubs.usgs.gov [pubs.usgs.gov]

- 23. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

"Akton compound structural analysis and isomers"

An In-depth Technical Guide to the Structural Analysis and Isomers of Akton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akton is an organothiophosphate compound with the molecular formula C₁₂H₁₄Cl₃O₃PS. Primarily known for its application as a pesticide, a comprehensive understanding of its chemical structure, isomeric forms, and mechanism of action is crucial for its effective and safe use, as well as for the development of related compounds. This technical guide provides a detailed analysis of Akton's structure, explores its potential isomers, and outlines its presumed biological activity as an acetylcholinesterase inhibitor. Generic experimental protocols for the analysis of such compounds are also detailed, alongside a visualization of the relevant biological pathway.

Chemical Structure and Properties

Akton, systematically named [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane, is a chlorinated organothiophosphate.[1] Its structure features a dichlorophenyl group attached to a chloroethenyl group, which is in turn linked to a diethyl phosphorothioate moiety.

Physicochemical Properties

A summary of the computed physicochemical properties of Akton is presented in Table 1.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS |

| Molecular Weight | 375.6 g/mol |

| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane |

| CAS Number | 1757-18-2 |

| XLogP3 | 4.8 |

| Topological Polar Surface Area | 59.8 Ų |

| Exact Mass | 373.946686 Da |

| Monoisotopic Mass | 373.946686 Da |

Data sourced from PubChem.[1][2][3]

Isomerism in Akton

Isomers are molecules that have the same molecular formula but different arrangements of atoms.[4][5] Akton has the potential for two main types of isomerism: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms.[6] For Akton, constitutional isomers would involve variations in the substitution pattern of the chlorine atoms on the phenyl ring. For example, a known constitutional isomer is O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, where the chlorine atoms on the phenyl ring are at positions 2 and 4, instead of 2 and 5.[7]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The presence of a carbon-carbon double bond in the ethenyl group of Akton gives rise to the possibility of geometric isomerism (cis-trans isomerism). The IUPAC name for one of the isomers of Akton is specified with an (E)-configuration, which indicates the presence of a corresponding (Z)-isomer.[2] These isomers would differ in the orientation of the substituents around the double bond.

Biological Activity and Signaling Pathway

As an organothiophosphate pesticide, the primary mode of action of Akton is presumed to be the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][7][8][9]

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid.[8] This process is essential for terminating nerve signals at cholinergic synapses.

Organophosphates like Akton act as irreversible inhibitors of AChE.[8] The phosphorus atom of the organophosphate forms a covalent bond with the serine residue in the active site of the enzyme, leading to its phosphorylation.[10] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of acetylcholine receptors and subsequent disruption of nerve function.[8]

Caption: Mechanism of Acetylcholinesterase Inhibition by Akton.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like Akton.

Sample Preparation:

-

Extraction: A representative sample (e.g., soil, water, or biological tissue) is extracted with a suitable organic solvent such as acetonitrile or a mixture of acetone and dichloromethane.

-

Clean-up: The extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or C18.

-

Concentration: The cleaned-up extract is concentrated under a gentle stream of nitrogen.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Oven Temperature Program: A programmed temperature gradient is used to separate the components of the mixture. A typical program might start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector: Splitless injection is commonly used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is compared to a spectral library for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the chemical structure of a molecule.

Sample Preparation:

-

A few milligrams of the purified Akton standard are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

³¹P NMR: Is particularly useful for organophosphorus compounds, providing information about the phosphorus environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Data Acquisition:

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. Characteristic absorption bands for functional groups such as P=S, P-O-C, and C-Cl would be expected.

Caption: General experimental workflow for the analysis of Akton.

Conclusion

Akton is an organothiophosphate pesticide whose biological activity is predicated on the inhibition of acetylcholinesterase. Its chemical structure allows for the existence of both constitutional and geometric isomers, which may have different biological activities and environmental fates. While specific experimental data on Akton is limited in publicly accessible literature, established analytical techniques for organophosphate pesticides can be readily applied for its characterization. Further research into the specific properties of Akton's isomers and its detailed toxicological profile would be beneficial for a more complete understanding of this compound.

References

- 1. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-((E)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl) O,O-diethyl phosphorothioate | C12H14Cl3O3PS | CID 6433292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Akton | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl ester | C12H14Cl3O3PS | CID 6433255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. attogene.com [attogene.com]

- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Bioaccumulation Potential of Akton (Chlorfenvinphos) in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akton, the trade name for the organophosphate insecticide chlorfenvinphos, has been utilized in agricultural and veterinary applications. This technical guide provides a comprehensive overview of its bioaccumulation potential in ecosystems, a critical factor in assessing its environmental risk. Due to its physicochemical properties, notably its moderate lipophilicity, chlorfenvinphos exhibits a potential for bioaccumulation in aquatic organisms. This document synthesizes available quantitative data on its bioconcentration, details relevant experimental methodologies for its assessment, and outlines its environmental fate and degradation pathways. The information presented herein is intended to support researchers, scientists, and professionals in understanding the environmental dynamics of this compound.

Introduction

Chlorfenvinphos, chemically known as O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl phosphorothioate (CAS RN: 1757-18-2), is a non-systemic organophosphate insecticide and acaricide.[1] It has been employed to control a range of insect pests in soil and on crops, as well as ectoparasites on livestock. The environmental persistence and potential for bioaccumulation of pesticides are of significant concern due to the risk of adverse effects on non-target organisms and the potential for transfer through the food web. This guide focuses on the bioaccumulation potential of chlorfenvinphos, providing a technical resource for its environmental risk assessment.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is largely influenced by its physicochemical properties, particularly its lipophilicity (fat-solubility) and water solubility.

Table 1: Physicochemical Properties of Chlorfenvinphos

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | [2] |

| Molecular Weight | 375.6 g/mol | [2] |

| Water Solubility | 145 mg/L (at 23°C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 3.81 - 4.22 | [3] |

| Vapor Pressure | 2.2 x 10⁻⁷ mbar (at 25°C) | [3] |

The octanol-water partition coefficient (log Kow) is a key indicator of bioaccumulation potential. With a log Kow in the range of 3.81 to 4.22, chlorfenvinphos is considered to have a moderate potential for bioaccumulation in aquatic organisms.[3] Substances with a log Kow between 3 and 5 are generally expected to bioconcentrate in the fatty tissues of organisms.

Quantitative Bioaccumulation Data

The bioconcentration factor (BCF) is a critical metric for quantifying the bioaccumulation potential of a substance from water. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.

Table 2: Bioconcentration Factor (BCF) of Chlorfenvinphos in Aquatic Organisms

| Organism | BCF Value (L/kg) | Comments | Reference |

| Aquatic Organisms (general) | 37 - 460 | Estimated whole-body concentration factors. | [2] |

Available data indicates that the whole-body bioconcentration factor for chlorfenvinphos in aquatic organisms ranges from 37 to 460.[2] This range suggests a low to moderate bioaccumulation potential. According to the criteria set by agencies like the U.S. Environmental Protection Agency, substances with a BCF less than 1000 are generally not considered to be bioaccumulative.[4]

Experimental Protocol for Bioaccumulation Assessment

The standard method for determining the bioconcentration factor in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[5][6][7] This guideline provides a framework for assessing the uptake and depuration of a chemical by fish.

OECD 305: Bioaccumulation in Fish (Aqueous Exposure)

This test consists of two phases: an uptake phase and a depuration (elimination) phase.

1. Test System:

-

Test Organism: A species with a low fat content and a relatively fast growth rate is preferred, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Water: Dechlorinated tap water or reconstituted water with controlled temperature, pH, and dissolved oxygen levels.

-

Apparatus: A flow-through system is recommended to maintain a constant concentration of the test substance in the water.

2. Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of the test substance (chlorfenvinphos) in the water for a period sufficient to reach a steady state (typically 28 days).

-

Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

3. Depuration Phase:

-

After the uptake phase, the remaining fish are transferred to clean, untreated water.

-

Fish are sampled at intervals to measure the decrease in the concentration of the test substance over time.

4. Analysis:

-

The concentrations of chlorfenvinphos in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration in the fish (at steady state) to the concentration in the water.

-

The uptake rate constant (k₁) and the depuration rate constant (k₂) can also be determined from the kinetic data.

The following diagram illustrates the workflow of a typical OECD 305 study.

Environmental Fate and Degradation

The bioaccumulation potential of a substance is also influenced by its persistence in the environment. Chlorfenvinphos is subject to several degradation processes.

Degradation in Soil

-

Persistence: Chlorfenvinphos is moderately persistent in soil. Its half-life in sandy soil can range from 28 to 210 days.[2] In peat soils with high organic matter, it can persist for much longer, with 70% remaining after 21 weeks.[2]

-

Degradation Pathway: Degradation is primarily biotic.[2] The major degradation products include trichloroacetophenone, 2,4-dichloroacetophenone, and 1-(2',4'-dichlorophenyl)-ethan-1-ol.[2] None of these degradation products are known to have pesticidal activity.[2]

The following diagram illustrates the degradation pathway of chlorfenvinphos in soil.

Degradation in Water

-

Persistence: Chlorfenvinphos is relatively stable in water at neutral pH. The hydrolysis half-life is approximately 170 days at pH 6 and 80 days at pH 8 at 20-30°C.[2]

-

Degradation Processes: Degradation in water occurs through hydrolysis, photosensitized oxidation, and biodegradation.[2]

Signaling Pathways and Toxicological Considerations

While the primary focus of this guide is bioaccumulation, it is relevant to note the toxicological mechanism of chlorfenvinphos for a comprehensive risk assessment. As an organophosphate insecticide, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which can be toxic to both target and non-target organisms.

For professionals in drug development, understanding the potential for off-target effects is crucial. While not a pharmaceutical, the study of how environmental contaminants like chlorfenvinphos interact with biological systems can provide insights into potential toxicological pathways. For instance, some studies have suggested that organophosphates can induce oxidative stress. One study on rats indicated that chlorfenvinphos induces oxidative stress in liver mitochondria. While this is not directly related to bioaccumulation, it highlights a potential secondary mechanism of toxicity that could be relevant in a broader toxicological assessment.

The logical relationship for assessing the overall environmental risk of chlorfenvinphos is outlined in the diagram below.

Conclusion

Akton (chlorfenvinphos) exhibits a moderate potential for bioaccumulation in aquatic ecosystems, as indicated by its physicochemical properties and measured bioconcentration factors. The BCF values, ranging from 37 to 460, suggest that while it can accumulate in organisms, it is unlikely to reach levels associated with highly bioaccumulative substances. Its moderate persistence in soil and water means that it can be available for uptake by organisms over a period of time. A thorough understanding of its bioaccumulation potential, guided by standardized experimental protocols such as OECD 305, is essential for a comprehensive environmental risk assessment. For professionals in related scientific fields, the data and methodologies presented in this guide offer a technical basis for evaluating the environmental behavior of this and similar compounds.

References

- 1. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 877. Chlorfenvinphos (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]

- 4. siue.edu [siue.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of Pesticides in Soil

Introduction

The detection and quantification of pesticide residues in soil are critical for environmental monitoring, agricultural assessment, and human health protection. Various analytical methods are employed to determine the concentration of these compounds in complex soil matrices. This document provides a detailed overview of the analytical methods for the detection of a representative organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT), in soil, with a focus on gas chromatography-mass spectrometry (GC-MS). While the specific compound "Akton" was not identified in scientific literature, the following protocols for pesticide analysis serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar organic contaminants in soil.

Chromatography is a preferred technique for soil analysis due to its capability to identify and quantify complex materials like pesticides.[1] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods that allow for the simultaneous analysis of multiple compounds.[1] Specifically, GC coupled with mass spectrometry (GC-MS) is a crucial tool for detecting a wide array of compounds, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and other volatile or semi-volatile organic compounds.[1][2]

Principle of the Method

The analysis of pesticides in soil typically involves three main steps: sample preparation, extraction, and instrumental analysis.

-

Sample Preparation: Soil samples are first homogenized to ensure representativeness. This often involves air-drying, sieving to remove large debris, and grinding to achieve a uniform particle size.[3]

-

Extraction: The target pesticide is extracted from the soil matrix using a suitable organic solvent. Common extraction techniques include shaking, sonication, and microwave-assisted extraction (MAE).[2][4] The choice of solvent is critical and is typically based on the polarity of the target analyte. A common solvent for pesticide extraction is acetonitrile.[4]

-

Instrumental Analysis: The extract is then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the individual components of the extract based on their volatility and interaction with the stationary phase of the GC column. The MS then detects and identifies the separated components based on their mass-to-charge ratio, providing high sensitivity and selectivity.[2][4]

Experimental Protocols

1. Sample Preparation

This protocol outlines the steps for preparing soil samples for pesticide analysis.

-

Materials:

-

Soil samples

-

Drying oven (40-105°C)

-

Mortar and pestle or mechanical grinder

-

Sieves (e.g., 2 mm)

-

Glass or stainless steel containers

-

-

Procedure:

-

Collect representative soil samples from the area of interest.

-

Air-dry the soil samples in a well-ventilated area or in a drying oven at a temperature that avoids the loss of volatile analytes (typically 40-105°C).[5] Samples can be dried for up to 48 hours depending on the temperature and quantity of the material.[5]

-

Once dried, gently crush the soil using a mortar and pestle or a mechanical grinder.

-

Pass the crushed soil through a 2 mm sieve to remove stones, roots, and other large debris.

-

Store the sieved soil in clean, labeled glass or stainless steel containers until extraction.

-

2. Sample Extraction (Shaking Extraction)

This protocol describes a simple and effective method for extracting pesticides from prepared soil samples.[4]

-

Materials:

-

Prepared soil sample

-

Acetonitrile (pesticide grade)

-

Sodium chloride (NaCl)

-

Centrifuge tubes (50 mL)

-

Mechanical shaker or oscillator

-

Centrifuge

-

Evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

Solvent for redissolving (e.g., ethyl acetate:acetone 49:1)

-

-

Procedure:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[4]

-

Add 20 mL of acetonitrile to the tube.[4]

-

Shake the tube for 1 hour at 180 rpm using a mechanical shaker.[4]

-

Centrifuge the tube for 5 minutes at 4000 rpm to separate the supernatant.[4]

-

Carefully transfer the supernatant to a clean tube.

-

Add 5 g of sodium chloride to the supernatant to induce phase separation and reduce the water content in the acetonitrile phase.[4]

-

Vortex the tube for 1 minute and then allow the layers to separate.

-

Take the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator.[4]

-

Redissolve the residue in 2.5 mL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate:acetone 49:1).[4]

-

3. GC-MS Analysis

This protocol provides general conditions for the analysis of the extracted pesticide using GC-MS.[2] Instrument conditions should be optimized for the specific analyte and instrument.

-

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[2]

-

-

GC Conditions (Example):

-

MS Conditions (Example):

Data Presentation

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for the analysis of pesticides in soil by GC-QTOF, a similar high-resolution mass spectrometry technique.

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [4] |

| Concentration Range | 10 µg/L to 200 µg/L | [4] |

| Recovery | 70% - 120% (for 91.7% of compounds) | [4] |

| Precision (RSD) | <15% (for 93.2% of compounds) | [4] |

Visualizations

Experimental Workflow for Pesticide Detection in Soil

The following diagram illustrates the overall workflow from sample collection to data analysis.

Caption: Experimental workflow for pesticide analysis in soil.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical steps.

Caption: Logical flow of soil analysis for pesticide detection.

References

- 1. The Importance of Soil Analysis | SCION Instruments [scioninstruments.com]

- 2. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]

- 3. kzndard.gov.za [kzndard.gov.za]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

Application Note: Quantitative Analysis of Akton in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and validated method for the quantitative analysis of the novel therapeutic compound Akton using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation from pharmaceutical matrices, instrument parameters, and data analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development.

Introduction

Akton is a next-generation therapeutic agent under investigation for its role in modulating cellular signaling pathways. As with any new pharmaceutical compound, a reliable analytical method for its quantification is crucial for formulation development, stability testing, and quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like Akton.[1][2] This document provides a comprehensive protocol for the GC-MS analysis of Akton, designed for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and ensure the analyte is in a form suitable for GC-MS analysis.[3][4]

Materials:

-

Akton reference standard

-

Pharmaceutical formulation containing Akton (e.g., tablets, capsules)

-

Methanol (GC grade)

-

Dichloromethane (GC grade)

-

Internal Standard (ISTD): (A suitable, non-interfering compound, e.g., 2-nonanol)[5]

-

0.22 µm syringe filters

-